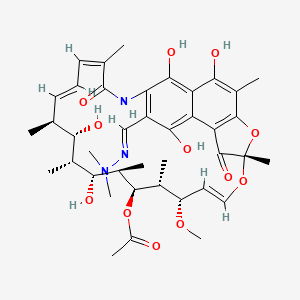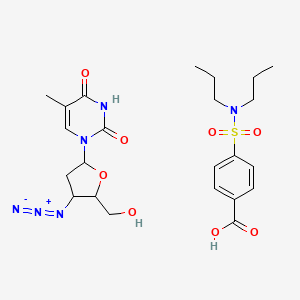
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone is an organic compound with the molecular formula C14H10Cl2O2 It is a chlorinated derivative of phenyl ethanone, characterized by the presence of both chlorophenoxy and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone typically involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or toluene
Catalyst: Base (e.g., pyridine, triethylamine)
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thioethers
Aplicaciones Científicas De Investigación
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
4-(4-Chlorophenoxy)benzylamine: Another compound with a similar chlorophenoxy group but different overall structure.
3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but has a different carbon backbone.
Uniqueness
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone is unique due to the presence of both chlorophenoxy and chlorophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Número CAS |
13221-80-2 |
|---|---|
Fórmula molecular |
C14H10Cl2O2 |
Peso molecular |
281.1 g/mol |
Nombre IUPAC |
2-chloro-1-[4-(4-chlorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H10Cl2O2/c15-9-14(17)10-1-5-12(6-2-10)18-13-7-3-11(16)4-8-13/h1-8H,9H2 |
Clave InChI |
UASGQUAGMKEZDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





